molecular formula C17H19ClN2O3 B596678 (E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoic acid CAS No. 1225232-41-6

(E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoic acid

Cat. No.: B596678
CAS No.: 1225232-41-6
M. Wt: 334.8
InChI Key: RPZYGMHUNNMHGS-RIYZIHGNSA-N
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Description

(E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoic acid is an organic compound that features a unique combination of functional groups, including a chloro substituent, a methoxy group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoic acid typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde with an appropriate ketone or aldehyde under basic conditions to form the benzylidene intermediate.

    Chlorination: The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Formation of the Pentanoic Acid Derivative: The final step involves the reaction of the chlorinated intermediate with a suitable carboxylic acid derivative under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced to form a saturated imidazoline derivative.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde or 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

    Reduction: Formation of 3-methoxy-4-(4-methyl-1H-imidazoline-1-yl)benzylidene)pentanoic acid.

    Substitution: Formation of 5-amino-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoic acid.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.

Mechanism of Action

The mechanism of action of (E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the chloro and methoxy groups can enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)butanoic acid
  • (E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)hexanoic acid
  • (E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)heptanoic acid

Uniqueness

What sets (E)-5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chloro substituent, methoxy group, and imidazole ring in a single molecule allows for diverse applications and interactions that are not possible with other compounds.

Properties

IUPAC Name

(2E)-5-chloro-2-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-12-10-20(11-19-12)15-6-5-13(9-16(15)23-2)8-14(17(21)22)4-3-7-18/h5-6,8-11H,3-4,7H2,1-2H3,(H,21,22)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZYGMHUNNMHGS-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C(CCCCl)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C(\CCCCl)/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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